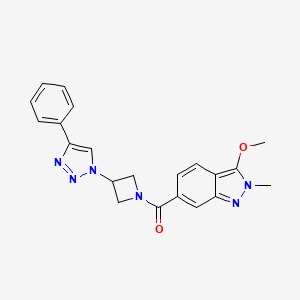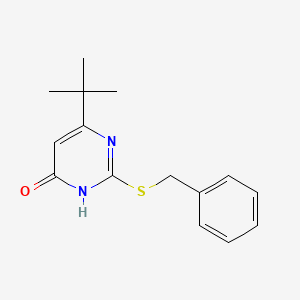
N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as CMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CMPO is a chelating agent that selectively binds to certain metal ions, making it useful in various applications such as nuclear waste management and extraction of rare earth elements.
Aplicaciones Científicas De Investigación
Pharmacological Applications : Compounds with structural similarities to N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide have been studied for their pharmacological properties. For instance, N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (ACP-103) is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential utility as an antipsychotic agent in vivo, showing effects on behavior like attenuation of head-twitch behavior and hyperactivity induced by other compounds (Vanover et al., 2006).
Synthesis and Chemical Transformations : Research on novel synthetic approaches for compounds like N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been conducted. A study details a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that is operationally simple and high yielding. This methodology contributes to the development of useful formulas for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Crystal Structure Analysis : The crystal structure of similar compounds has been analyzed to understand their molecular configurations. For example, the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was studied, revealing specific angles and dimensions of the chlorohydroxyphenyl ring plane relative to the oxalamide unit. Such analyses aid in understanding the molecular interactions and properties of these compounds (Wang et al., 2016).
Biological and Environmental Interactions : Research has been conducted on the biological and environmental interactions of related compounds. Studies include the identification of metabolites from the biological transformation of organic halides in hydrocarbon rigid matrices and the investigation of compounds as inhibitors of glycolic acid oxidase (Bertin & Hamill, 1964), (Rooney et al., 1983).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-9(7-17)15-12(18)13(19)16-10-5-4-8(2)11(14)6-10/h4-6,9,17H,3,7H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFGPLRYQYMQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

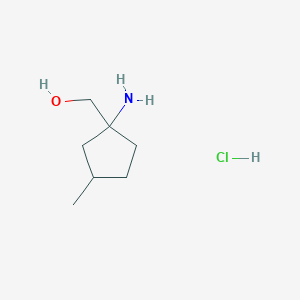
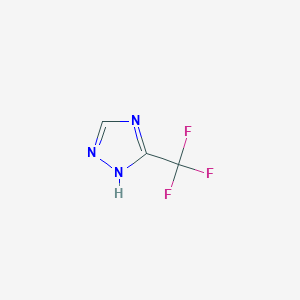
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)


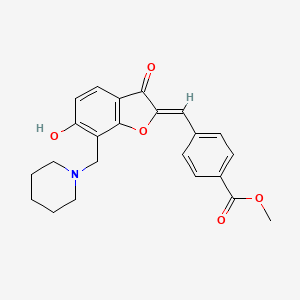
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
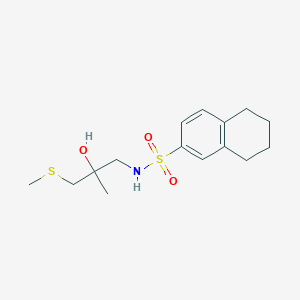
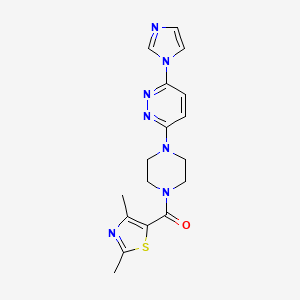
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
